
Tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H25N3O4 and its molecular weight is 299.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthesis
- The reaction of tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate with other compounds has been studied for the formation of new compounds, such as tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. This study contributes to understanding the structural aspects and potential transformations of such chemicals (Richter et al., 2009).
Intermediate in Drug Synthesis
- This compound serves as a key intermediate in the synthesis of various drugs. For instance, its derivatives have been used in the synthesis of Vandetanib, an anticancer drug (Wang et al., 2015).
Biologically Active Compound Synthesis
- This compound is also an important intermediate in synthesizing biologically active compounds like crizotinib, which have significant implications in medical research and pharmaceutical applications (Kong et al., 2016).
Synthesis of Anticancer Drugs
- Research has demonstrated the utility of this compound derivatives in synthesizing small molecule anticancer drugs, emphasizing its role in developing novel therapeutic agents (Zhang et al., 2018).
Synthesis of Piperidine Derivatives
- It is used in reactions leading to the formation of diverse piperidine derivatives, which are promising synthons for the preparation of various pharmacologically active compounds (Moskalenko & Boev, 2014).
Involvement in Chemical Structures and Reactions
- The compound's derivatives have been a subject of interest in X-ray studies, revealing insights into their molecular structures and properties, further contributing to the field of chemical research and development (Didierjean et al., 2004).
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate” are currently unknown. This compound is structurally similar to other piperidine derivatives , which are known to interact with various biological targets.
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression . The exact mode of action for this compound would depend on its specific targets.
Properties
IUPAC Name |
tert-butyl 4-[(propanoylamino)carbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c1-5-11(18)15-16-12(19)10-6-8-17(9-7-10)13(20)21-14(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYYDTWQRJADHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
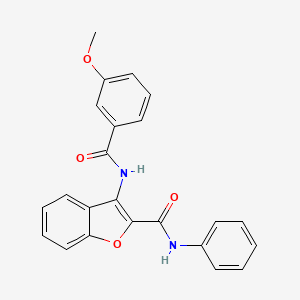
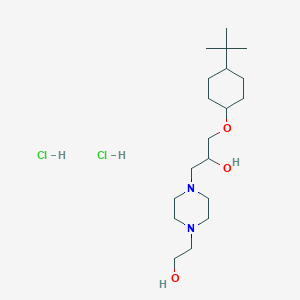
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2437521.png)
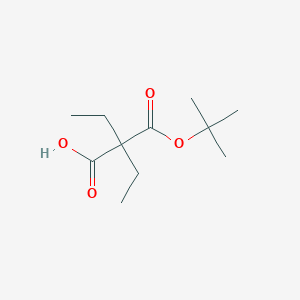
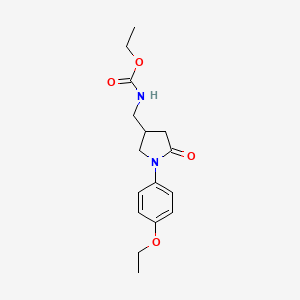
![1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone](/img/structure/B2437525.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2437526.png)
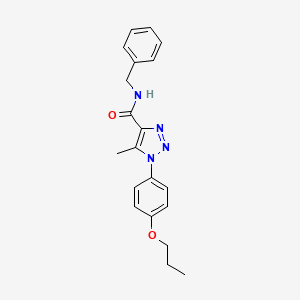
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2437531.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2437532.png)
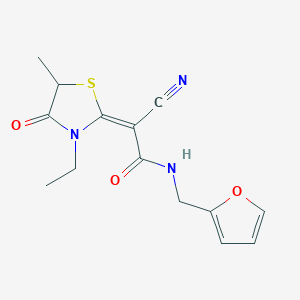
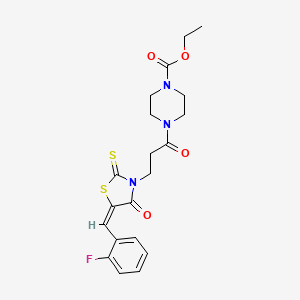
![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B2437539.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-fluorobenzene-1-sulfonamide](/img/structure/B2437541.png)
